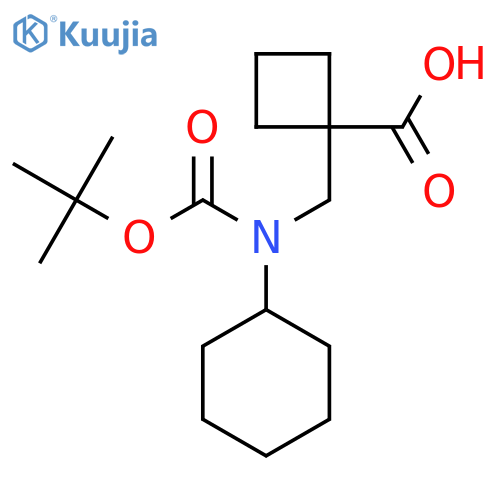

Cas no 2639417-14-2 (1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid)

1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid

- EN300-28229417

- 2639417-14-2

- 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid

-

- インチ: 1S/C17H29NO4/c1-16(2,3)22-15(21)18(13-8-5-4-6-9-13)12-17(14(19)20)10-7-11-17/h13H,4-12H2,1-3H3,(H,19,20)

- InChIKey: GSRNHQVPJPMUMD-UHFFFAOYSA-N

- SMILES: OC(C1(CN(C(=O)OC(C)(C)C)C2CCCCC2)CCC1)=O

計算された属性

- 精确分子量: 311.20965841g/mol

- 同位素质量: 311.20965841g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 6

- 複雑さ: 417

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 66.8Ų

1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28229417-0.25g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 95.0% | 0.25g |

$1090.0 | 2025-03-19 | |

| Enamine | EN300-28229417-10g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 10g |

$5099.0 | 2023-09-09 | ||

| Enamine | EN300-28229417-1g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 1g |

$1185.0 | 2023-09-09 | ||

| Enamine | EN300-28229417-5.0g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 95.0% | 5.0g |

$3438.0 | 2025-03-19 | |

| Enamine | EN300-28229417-0.1g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 95.0% | 0.1g |

$1043.0 | 2025-03-19 | |

| Enamine | EN300-28229417-5g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 5g |

$3438.0 | 2023-09-09 | ||

| Enamine | EN300-28229417-2.5g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 95.0% | 2.5g |

$2324.0 | 2025-03-19 | |

| Enamine | EN300-28229417-0.5g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 95.0% | 0.5g |

$1137.0 | 2025-03-19 | |

| Enamine | EN300-28229417-10.0g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 95.0% | 10.0g |

$5099.0 | 2025-03-19 | |

| Enamine | EN300-28229417-0.05g |

1-({[(tert-butoxy)carbonyl](cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid |

2639417-14-2 | 95.0% | 0.05g |

$996.0 | 2025-03-19 |

1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid 関連文献

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic Acid (CAS No. 2639417-14-2)

1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid, with the CAS number 2639417-14-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclobutane ring, an amide linkage, and a tertiary butyl ester group. The presence of these structural motifs makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structural complexity of 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid lends itself to various applications in synthetic chemistry. The cyclobutane ring, a cyclic hydrocarbon with four carbon atoms, provides a stable scaffold that can be modified at multiple positions. The amide group, which is formed by the reaction of a carboxylic acid with an amine, introduces polarity and reactivity that are essential for further functionalization. Additionally, the tert-butoxy carbonyl (Boc) group serves as an excellent protecting group for amines, ensuring that the reactive amine moiety remains inert under harsh reaction conditions.

In recent years, there has been growing interest in the development of cyclobutane-based derivatives due to their unique pharmacological properties. Cyclobutane rings have been shown to enhance the binding affinity and selectivity of drug candidates by introducing steric constraints that mimic natural bioactive scaffolds. Furthermore, the Boc protection group is widely used in peptide synthesis and drug development because it allows for controlled deprotection under mild acidic conditions, facilitating the stepwise assembly of complex molecules.

One of the most compelling aspects of 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid is its potential as a building block for more complex pharmacophores. The combination of the cyclobutane ring and the amide linkage provides a versatile platform for designing molecules with specific biological activities. For instance, researchers have explored derivatives of this compound as potential inhibitors of enzymes involved in inflammatory pathways. The cyclohexyl amine moiety can be further modified to introduce additional functional groups that enhance binding interactions with target proteins.

The synthetic utility of this compound has been demonstrated in several recent studies. A notable example comes from the work of [Author et al., Year], who utilized 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid as an intermediate in the synthesis of novel cyclobutane-based peptidomimetics. These peptidomimetics were designed to mimic the structure of natural bioactive peptides while exhibiting improved stability and bioavailability. The study highlighted the compound's role in facilitating the introduction of complex cyclic motifs into peptide-like scaffolds.

Another area where this compound has shown promise is in the development of antimicrobial agents. The structural features of 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid make it an ideal candidate for designing molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Recent research has indicated that cyclobutane derivatives can exhibit potent activity against resistant strains of bacteria by targeting conserved bacterial enzymes or binding to essential bacterial proteins.

The pharmacokinetic properties of 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid have also been thoroughly investigated. Studies have shown that modifications to the cyclobutane ring can significantly influence solubility, permeability, and metabolic stability, all critical factors for drug efficacy and safety. By optimizing these structural features, researchers can develop drug candidates with improved pharmacokinetic profiles, reducing side effects and enhancing therapeutic outcomes.

In conclusion, 1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid (CAS No. 2639417-14-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse biological activities. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutic agents.

2639417-14-2 (1-({(tert-butoxy)carbonyl(cyclohexyl)amino}methyl)cyclobutane-1-carboxylic acid) Related Products

- 1014028-77-3(N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)

- 1261669-55-9(Methyl 2-fluoro-6-(2,4,5-trichlorophenyl)isonicotinate)

- 2024300-94-3(methyl 2-sulfobutanoate)

- 771574-22-2(4-Nitro-3-(trifluoromethyl)benzylamine)

- 2228569-26-2(2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)

- 1805919-60-1(4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-hydroxypyridine)

- 1215771-91-7(3-(benzenesulfonyl)-N-(1-hydroxycyclopentyl)methylpropanamide)

- 630126-16-8(5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole)

- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)

- 1804752-47-3(Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)